

ABTL-0812 mechanism of action in cancer cells

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Compound of Interest

Compound Name: ABTL-0812

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An In-depth Technical Guide on the Core Mechanism of Action of **ABTL-0812** in Cancer Cells

Introduction

ABTL-0812 is a first-in-class, orally administered small molecule currently under clinical investigation as a targeted anticancer agent.[1][2] It is a polyunsaturated fatty acid derivative that induces cytotoxic autophagy, a form of programmed cell death, with high selectivity for cancer cells while sparing non-tumoral cells.[2][3] Its unique mechanism of action, which involves the convergence of two major cellular stress pathways, makes it a promising candidate for a broad spectrum of cancer types, including lung, endometrial, and pancreatic cancer, as well as glioblastoma.[1][2][4] This document provides a comprehensive overview of the molecular pathways and cellular events that underpin the anticancer activity of **ABTL-0812**.

Core Mechanism of Action: A Dual Approach to Cytotoxic Autophagy

ABTL-0812's efficacy stems from its ability to simultaneously induce two critical cellular processes: Endoplasmic Reticulum (ER) stress and the inhibition of the PI3K/Akt/mTORC1 survival pathway.[2][3] These two actions converge to trigger a robust and persistent autophagic response that ultimately leads to cancer cell death.[1]

Endoplasmic Reticulum (ER) Stress Induction via Dihydroceramide Accumulation

A primary mechanism initiated by **ABTL-0812** involves the modulation of sphingolipid metabolism.^{[5][6]}

- **DEGS1 Inhibition:** **ABTL-0812** impairs the activity of Delta 4-desaturase, sphingolipid 1 (DEGS1), an enzyme located in the ER.^{[6][7]} DEGS1 is responsible for converting dihydroceramides into ceramides.^[7]
- **Dihydroceramide Accumulation:** Inhibition of DEGS1 leads to a significant increase in the cellular levels of long-chain dihydroceramides.^{[5][6]}
- **UPR Activation:** This accumulation of dihydroceramides induces severe and sustained ER stress, which in turn activates the Unfolded Protein Response (UPR).^{[2][5]} The UPR is a signaling pathway designed to handle misfolded proteins. **ABTL-0812** specifically activates the PERK-eIF2 α -ATF4-CHOP branch of the UPR.^{[2][8]}
- **TRIB3 Upregulation:** A key consequence of UPR activation is the transcriptional upregulation of the pseudokinase Tribbles-3 (TRIB3) via the transcription factors ATF4 and CHOP (also known as DDIT3).^{[5][6][9]}

Inhibition of the PI3K/Akt/mTORC1 Pathway

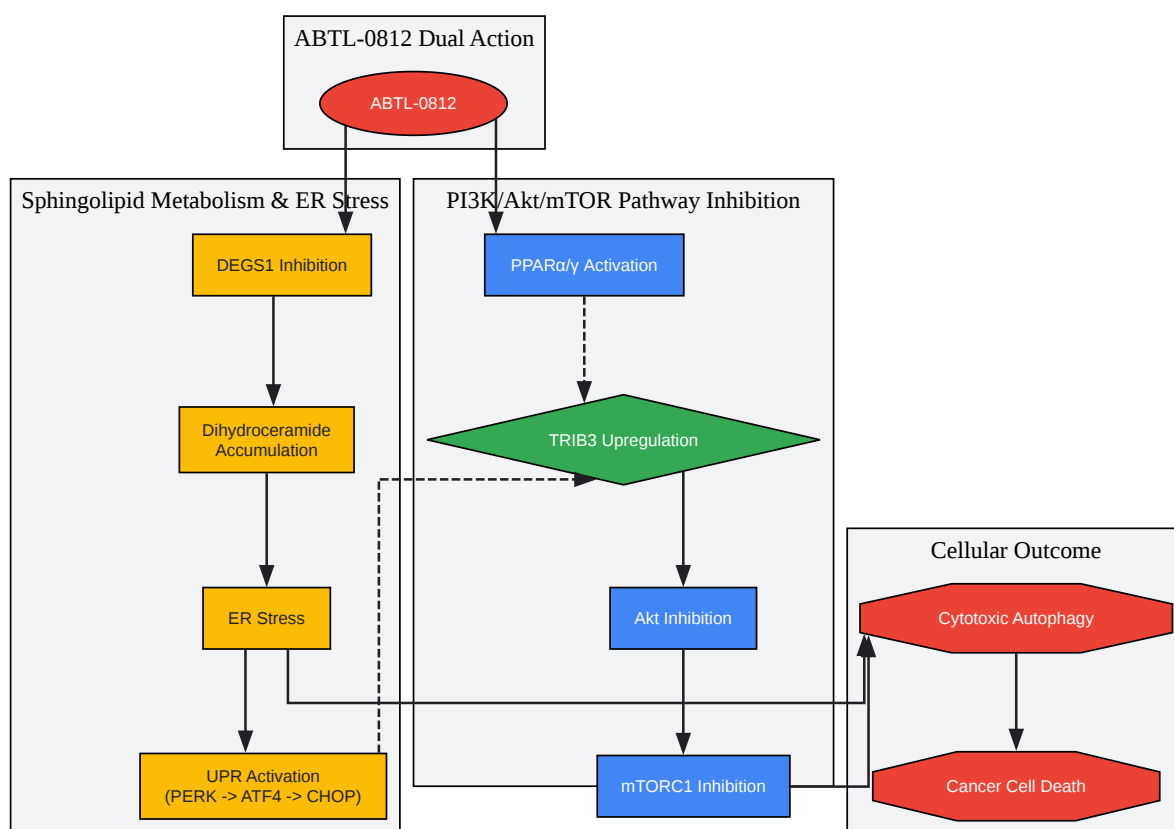
The second arm of **ABTL-0812**'s mechanism directly targets a central signaling pathway that promotes cancer cell growth and survival.

- **PPAR α / γ Activation:** In silico screening identified Peroxisome Proliferator-Activated Receptors alpha (PPAR α) and gamma (PPAR γ) as cellular targets of **ABTL-0812**.^{[10][11]} **ABTL-0812** binds to and activates these nuclear receptors.^{[1][3]}
- **TRIB3-Mediated Akt Inhibition:** The activation of PPAR α / γ , in concert with the ER stress response, leads to the significant overexpression of TRIB3.^{[10][12]} TRIB3 is an endogenous inhibitor of the serine/threonine kinase Akt.^{[13][14]} It directly binds to Akt, preventing its phosphorylation and activation by its upstream kinases (PDK1 and mTORC2).^{[5][10]}
- **mTORC1 Suppression:** The inhibition of Akt leads to the subsequent suppression of the downstream mTOR complex 1 (mTORC1), a master regulator of cell growth and a key negative regulator of autophagy.^{[10][12][15]}

The convergence of mTORC1 inhibition and dihydroceramide-induced ER stress creates a synergistic effect, leading to the robust induction of cytotoxic autophagy and subsequent cancer cell death.[5]

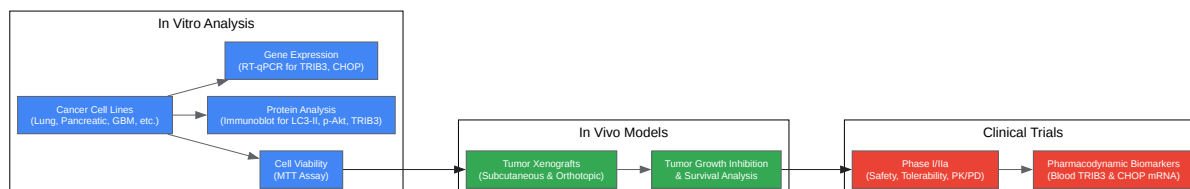
Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key molecular pathways and experimental logic involved in the action of **ABTL-0812**.



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Caption: Dual mechanism of **ABTL-0812** leading to cytotoxic autophagy in cancer cells.



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